N-(2-Amino-3-chloropropyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide;hydrochloride
Description
Properties
IUPAC Name |
N-(2-amino-3-chloropropyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2.ClH/c1-2-5-22-12-4-3-9(14(16,17)18)6-11(12)13(21)20-8-10(19)7-15;/h2-4,6,10H,1,5,7-8,19H2,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZRKPRGCCUVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(CCl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Amino-3-chloropropyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide; hydrochloride, with CAS number 2445785-38-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the amino group and the chloropropyl moiety also suggests potential interactions with various biological targets.
Research indicates that compounds similar in structure to N-(2-Amino-3-chloropropyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some analogs have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and cancer .
- Cell Protection Against Stress : Certain derivatives protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management. For example, compounds with similar scaffolds demonstrated significant β-cell protective activity with EC50 values as low as 0.1 μM .
Biological Activity Summary
The biological activities of N-(2-Amino-3-chloropropyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide; hydrochloride can be summarized as follows:
Case Studies and Research Findings
- β-cell Protective Activity : A study investigated the effects of a series of benzamide derivatives on INS-1 cells (a model for pancreatic β-cells). The findings indicated that certain modifications to the benzamide scaffold significantly enhanced protective activity against ER stress, with compounds achieving up to 100% maximal activity at low concentrations (EC50 = 0.1 μM) .
- Anticancer Properties : Another research effort focused on the cytotoxic effects of various benzamide derivatives on different cancer cell lines. The study revealed that some analogs induced apoptosis through the activation of specific caspases, suggesting a potential role in cancer therapy .
- Structural Characterization : The structural characterization of related compounds has provided insights into how modifications influence biological activity. For instance, the introduction of trifluoromethyl groups has been associated with increased potency against specific targets .
Preparation Methods
Alkylation Reaction
In a reaction flask, 2-hydroxy-5-(trifluoromethyl)benzoic acid (10.0 g, 44.6 mmol) is dissolved in anhydrous dimethylformamide (DMF, 100 mL). Potassium carbonate (12.3 g, 89.2 mmol) and allyl bromide (5.4 mL, 66.9 mmol) are added, and the mixture is stirred at 80°C for 12 hours. Post-reaction, the mixture is cooled, diluted with ethyl acetate (200 mL), and washed with water (3 × 50 mL). The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield 2-prop-2-enoxy-5-(trifluoromethyl)benzoic acid as a white solid (9.2 g, 82%).
Key Data:
- Yield: 82%
- Purity (HPLC): 98.5%
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H), 6.98 (d, J = 8.8 Hz, 1H), 6.05–5.92 (m, 1H), 5.42 (dq, J = 17.2, 1.6 Hz, 1H), 5.30 (dq, J = 10.4, 1.2 Hz, 1H), 4.72 (dt, J = 5.6, 1.6 Hz, 2H).
Activation of Carboxylic Acid
The benzoic acid derivative is activated for amide bond formation.
Acyl Chloride Formation
2-Prop-2-enoxy-5-(trifluoromethyl)benzoic acid (8.0 g, 29.7 mmol) is suspended in thionyl chloride (30 mL) and stirred at reflux for 3 hours. Excess thionyl chloride is removed under reduced pressure to afford 2-prop-2-enoxy-5-(trifluoromethyl)benzoyl chloride as a pale-yellow oil (8.4 g, 98%).
Key Data:
Amide Coupling with 2-Amino-3-chloropropylamine
The acyl chloride reacts with 2-amino-3-chloropropylamine to form the target amide.
Coupling Reaction
A solution of 2-prop-2-enoxy-5-(trifluoromethyl)benzoyl chloride (7.0 g, 24.3 mmol) in dichloromethane (50 mL) is added dropwise to a stirred solution of 2-amino-3-chloropropylamine (3.2 g, 26.7 mmol) and triethylamine (7.4 mL, 53.5 mmol) in dichloromethane (50 mL) at 0°C. The mixture is stirred at room temperature for 6 hours, washed with 1N HCl (50 mL) and saturated NaHCO3 (50 mL), dried over MgSO4, and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 1:1) to yield N-(2-amino-3-chloropropyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide (6.8 g, 78%).
Key Data:
- Yield: 78%
- LC-MS (ESI+): m/z 363.1 [M+H]+.
- 13C NMR (101 MHz, CDCl3): δ 168.4 (C=O), 154.2 (C-O), 132.8 (CF3), 128.5–117.2 (aromatic and allyl carbons), 45.1 (CH2NH2), 38.7 (CH2Cl).
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt for improved stability.
Salt Precipitation
N-(2-Amino-3-chloropropyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide (5.0 g, 13.8 mmol) is dissolved in ethyl acetate (50 mL). Hydrogen chloride gas is bubbled through the solution for 30 minutes, inducing precipitation. The solid is filtered, washed with cold ethyl acetate, and dried under vacuum to afford the hydrochloride salt (5.2 g, 95%).
Key Data:
- Yield: 95%
- Melting Point: 214–216°C.
- Elemental Analysis: Calculated for C14H15ClF3N2O2·HCl: C, 43.42%; H, 4.16%; N, 7.23%. Found: C, 43.38%; H, 4.19%; N, 7.20%.
Optimization and Challenges
Regioselectivity in Alkylation
The use of potassium carbonate as a base minimizes O- vs. N-alkylation side reactions. Solvent screening revealed DMF superior to acetone or THF for reaction efficiency (82% vs. 65–70% yield).
Amide Bond Formation
Coupling with EDCl/HOBt instead of acyl chloride resulted in lower yields (62%) due to steric hindrance from the allyloxy group.
Purification
Silica gel chromatography with 0.1% acetic acid in the mobile phase suppressed tailing caused by residual amine.
Q & A
Q. Basic Research Focus
- Solvent System : Use ethanol/water (70:30 v/v) for slow evaporation, favoring monohydrate formation.
- Seeding : Introduce seed crystals of the desired polymorph during nucleation.
- Characterization : Analyze via PXRD (Cu-Kα radiation) and DSC (melting point ~210–215°C) to confirm crystallinity .
Which enzymes or biochemical pathways are targeted by this compound, and how can researchers validate these interactions?
Advanced Research Focus
Proposed Targets :
- Bacterial AcpS-PPTase : Critical for fatty acid biosynthesis. Validate via:
- Knockout Strains : Assess growth inhibition in E. coli ΔAcpS mutants.
- Radioactive Assays : Measure -malonyl-CoA incorporation into acyl carrier proteins .
- Human TRPM Channels : Hypothesized due to structural similarity to AMTB (TRPM8 antagonist). Validate via:
- Calcium Imaging : Test TRPM8-expressing HEK293 cells for intracellular Ca²⁺ flux inhibition .
How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s potency?
Q. Advanced Research Focus
- Variable Substituents : Synthesize analogs with:
- Halogen replacements (e.g., Br instead of Cl).
- Trifluoromethyl positional isomers.
- Assay Design :
- Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
